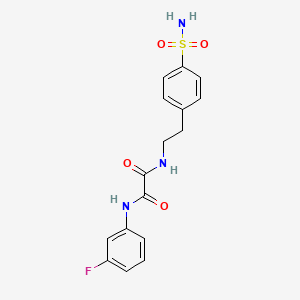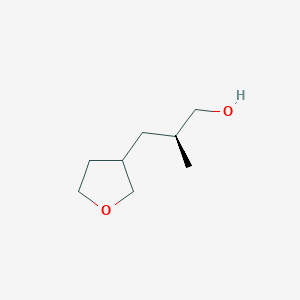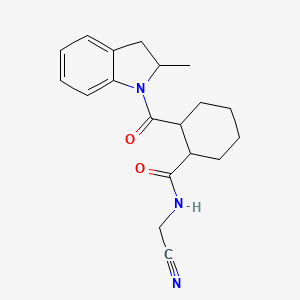
2-(3-methoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-methoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one” is a chemical with the molecular formula C22H15N5O3 and a molecular weight of 397.40 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phthalazinone core substituted with a 3-methoxyphenyl group and a 3-pyridin-4-yl-1,2,4-oxadiazol-5-yl group .Physical And Chemical Properties Analysis
This compound has a purity specification of >90%. It is recommended to be stored long-term in a cool, dry place .Scientific Research Applications
Antimicrobial Activity
Research on phthalazinone derivatives, including some with structural similarities to the specified compound, has demonstrated potential antimicrobial properties. The synthesis of these compounds and their antimicrobial activity have been a subject of study, indicating their potential in developing new antimicrobial agents. For instance, El-Hashash et al. (2012) synthesized new phthalazine derivatives and studied their antimicrobial activity, highlighting the compound's relevance in addressing microbial resistance issues (El-Hashash et al., 2012).
Antiviral and Anticancer Activities
The exploration of phthalazinone derivatives extends into antiviral and anticancer applications. Compounds with structures similar to "2-(3-methoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one" have been evaluated for their potential in treating various viral infections and cancers. For example, Pandey et al. (2008) synthesized quinazolone derivatives and evaluated their antiviral activity, suggesting possible therapeutic applications against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I) (Pandey et al., 2008).
Synthesis and Characterization
The synthesis and characterization of phthalazinone derivatives are crucial for understanding their potential applications. Studies like those by Mahmoud et al. (2012) provide detailed insights into the synthetic pathways and spectral characterization of phthalazinone derivatives, which are essential for further pharmaceutical and biological applications (Mahmoud et al., 2012).
Crystal Structure and DFT Calculations
The crystal structure analysis and density functional theory (DFT) calculations of related compounds offer insights into their electronic properties and reactivity. Such studies are foundational for designing compounds with specific biological or chemical activities. Kumara et al. (2017) synthesized and analyzed the crystal structure of novel piperazine derivatives, revealing insights into their molecular interactions and potential applications (Kumara et al., 2017).
Safety and Hazards
The Globally Harmonized System (GHS) Pictograms signal word for this compound is “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). There are several precautionary statements associated with this compound, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
properties
IUPAC Name |
2-(3-methoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O3/c1-29-16-6-4-5-15(13-16)27-22(28)18-8-3-2-7-17(18)19(25-27)21-24-20(26-30-21)14-9-11-23-12-10-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOSFXSIGWOPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

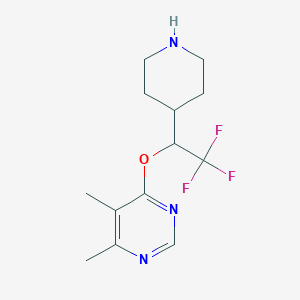
![Ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2705410.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acetamide](/img/structure/B2705411.png)
![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2705413.png)
![6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one](/img/structure/B2705414.png)
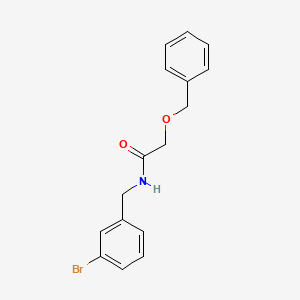
![(Z)-8-(2-fluorophenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2705417.png)
![3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine](/img/structure/B2705418.png)
![Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2705419.png)
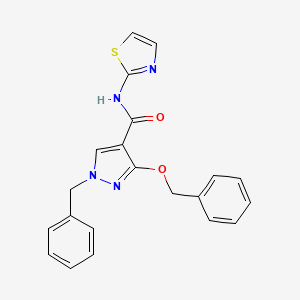
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2705427.png)
